Unprotected piperidines cause poor regiocontrol and up to 40% yield loss. This orthogonally protected cis-building block (CAS 219985-15-6) solves it. Key features: • Pre-organized cis-OH/CH2NH2 geometry for target binding. • >92% coupling efficiency in automated synthesis. • Enables intramolecular cyclization to 3D oxazepanes. • Ideal precursor for kinase and protease inhibitor optimization. • In stock for immediate delivery.
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS 219985-15-6) is an orthogonally protected, highly functionalized building block utilized in the synthesis of complex bicyclic scaffolds and targeted pharmacophores. Featuring a primary amine for immediate coupling, a tertiary Boc-protected ring nitrogen to prevent off-target reactions, and a cis-oriented hydroxyl group for structural pre-organization, this compound streamlines multi-step medicinal chemistry workflows. Its precise stereochemical configuration ensures correct spatial alignment for hydrogen-bonding interactions, making it a critical precursor for kinase and protease inhibitor development [1].
Substituting this compound with its trans diastereomer or an unprotected analog severely disrupts both synthetic manufacturability and final compound efficacy. Utilizing an unprotected piperidine core necessitates additional protection-deprotection cycles, typically reducing overall synthetic yield by up to 40% due to poor regiocontrol between the primary and secondary amines. Furthermore, replacing the cis-3-hydroxy-4-aminomethyl motif with a trans configuration alters the dihedral angle between the substituents by approximately 60–80 degrees, effectively abolishing the required binding conformation for target engagement and resulting in a substantial loss in target affinity[1].
The presence of the N1-Boc protecting group allows for direct, regioselective acylation or reductive amination at the C4-primary amine. Comparative synthetic evaluations demonstrate that using the N1-Boc protected precursor achieves >92% yield in primary amine coupling steps without the need for complex chromatographic separation. In contrast, using the fully unprotected cis-4-aminomethyl-3-hydroxypiperidine results in competitive N-alkylation or acylation at the piperidine nitrogen, dropping the isolated yield of the desired mono-substituted product to below 55% and requiring extensive purification[1].
| Evidence Dimension | Isolated yield of primary amine coupling product |
| Target Compound Data | cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (>92% yield) |
| Comparator Or Baseline | Unprotected cis-4-aminomethyl-3-hydroxypiperidine (<55% yield) |
| Quantified Difference | >37% absolute increase in yield and elimination of one purification step |
| Conditions | Standard HATU/DIPEA amide coupling conditions at room temperature |
Eliminates the need for intermediate protection steps, directly lowering raw material costs and cycle time in scale-up campaigns.
The cis relative stereochemistry between the hydroxyl and aminomethyl groups is critical for establishing the correct bioactive conformation in target active sites. Pharmacophore modeling and biological assays indicate that derivatives synthesized from the cis isomer maintain required hydrogen bond distances (approx. 2.8–3.1 Å) to target residues. Substitution with the trans-1-Boc-4-aminomethyl-3-hydroxypiperidine alters the spatial vector of the primary amine, leading to steric clashes and a characteristic >50-fold reduction in binding affinity [1].
| Evidence Dimension | Relative target binding affinity (IC50) of derived pharmacophores |
| Target Compound Data | cis-isomer derivatives (Baseline low-nM affinity) |
| Comparator Or Baseline | trans-isomer derivatives (>50-fold loss in affinity) |
| Quantified Difference | 1.5 to 2.0 log-order decrease in potency |
| Conditions | In vitro enzymatic inhibition assays for standard kinase/protease targets |
Procuring the exact cis diastereomer is non-negotiable for maintaining efficacy; the trans isomer cannot function as a viable biological substitute.
The inclusion of the C3-hydroxyl group significantly improves the physicochemical profile of the resulting active pharmaceutical ingredients compared to des-hydroxy analogs. Comparative solubility profiling shows that scaffolds incorporating the 3-hydroxypiperidine core exhibit a lower calculated LogP and up to a 3-fold increase in thermodynamic aqueous solubility at physiological pH. When compared to the cheaper 1-Boc-4-aminomethylpiperidine (lacking the -OH group), the hydroxylated variant provides critical hydrogen bonding that prevents aggregation and improves downstream formulation viability[1].
| Evidence Dimension | Thermodynamic aqueous solubility of final API constructs |
| Target Compound Data | cis-1-Boc-4-aminomethyl-3-hydroxypiperidine derivatives (Up to 3-fold higher solubility) |
| Comparator Or Baseline | 1-Boc-4-aminomethylpiperidine (des-hydroxy) derivatives (Baseline solubility) |
| Quantified Difference | ~300% improvement in aqueous solubility |
| Conditions | Thermodynamic solubility assay in PBS (pH 7.4) at 25°C |
Selecting the hydroxylated building block mitigates late-stage attrition risks associated with poor API solubility and bioavailability.
The cis relationship between the 3-hydroxy and 4-aminomethyl groups makes this compound an ideal precursor for intramolecular cyclization reactions, such as the formation of bridged or fused oxazepine rings. This application directly leverages the spatial proximity of the substituents, which is impossible with the trans isomer, enabling the rapid generation of novel 3D chemical space for drug discovery programs [1].
Due to its ability to present a primary amine for hinge-binding or solvent-channel interactions while utilizing the C3-hydroxyl for crucial hydrogen bonding, this building block is heavily utilized in the optimization of kinase and protease inhibitors. The N1-Boc protection allows chemists to rapidly diversify the C4 position before deprotecting and functionalizing the piperidine core to tune pharmacokinetic properties[2].
The orthogonal reactivity of the primary amine and the protected secondary amine, combined with the enhanced solubility provided by the hydroxyl group, makes this compound highly suitable for synthesizing diverse fragment libraries. Its high coupling efficiency (>92% yield) ensures that automated, high-throughput parallel synthesis workflows proceed with minimal purification bottlenecks [3].